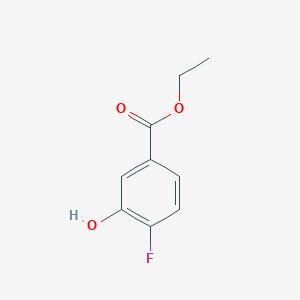

Ethyl 4-fluoro-3-hydroxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-fluoro-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOPWLOHFBLVGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592462 | |

| Record name | Ethyl 4-fluoro-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351317-28-7 | |

| Record name | Benzoic acid, 4-fluoro-3-hydroxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351317-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-fluoro-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-fluoro-3-hydroxy-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Fluorine Substitution in Aromatic Esters for Research

The substitution of hydrogen with fluorine in aromatic esters brings about profound changes in the molecule's characteristics, making it a valuable strategy in drug design and materials science. tandfonline.com Fluorine's high electronegativity, second only to neon, and its relatively small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å) allow it to mimic hydrogen sterically while exerting a powerful electronic influence. tandfonline.com

One of the most significant consequences of fluorine substitution is the enhancement of metabolic stability. tandfonline.comnih.gov The carbon-fluorine (C-F) bond is exceptionally strong, with a bond dissociation energy of approximately 116 kcal/mol, making it resistant to metabolic oxidation by cytochrome P450 enzymes. nih.gov This property is crucial in drug development, as it can prolong the half-life of a therapeutic agent, thereby improving its pharmacokinetic profile. nih.gov For instance, the strategic placement of fluorine atoms can block sites on a molecule that are susceptible to metabolic attack, as exemplified in the development of the cholesterol absorption inhibitor, ezetimibe. tandfonline.com

Furthermore, fluorine substitution can modulate the lipophilicity of a molecule, a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govmdpi.com While a single fluorine atom can increase lipophilicity, the effect can be tailored by the degree and position of fluorination. nih.gov This allows researchers to fine-tune the molecule's ability to permeate biological membranes and interact with target proteins. tandfonline.comnih.gov

Overview of Ethyl 4 Fluoro 3 Hydroxybenzoate Within the Class of Fluorinated Benzoates

Synthesis of 4-Fluoro-3-hydroxybenzoic Acid (Precursor)

The creation of the foundational molecule, 4-Fluoro-3-hydroxybenzoic acid, is a crucial first stage. Various synthetic strategies have been reported, ranging from conventional multi-step chemical reactions to more optimized and streamlined processes.

Conventional Synthetic Routes to 4-Fluoro-3-hydroxybenzoic Acid

The synthesis of 4-Fluoro-3-hydroxybenzoic acid can be achieved through several established routes. One common method involves the sulfonation of 4-fluorophenol (B42351) using sulfuric acid. biosynth.com Another documented pathway begins with fluorobenzene. google.com This process involves multiple steps to introduce the necessary functional groups onto the aromatic ring.

A detailed synthetic method starts from fluorobenzene, which is first converted to 4-fluorophenol. This intermediate is then carboxylated to yield the final acid product. The process is as follows:

Fluorobenzene is treated with dilute sulfuric acid and sodium sulfite, followed by sodium hydroxide (B78521) at reflux to produce sodium 4-fluorophenoxide. google.com

The resulting 4-fluorophenol is isolated after treatment with sulfur dioxide. google.com

The 4-fluorophenol is then reacted with potassium hydroxide and carbon dioxide, followed by acidification with concentrated sulfuric acid, to produce 4-Fluoro-3-hydroxybenzoic acid. google.com

Traditional methods have sometimes relied on catalysts like platinum carbon for certain transformations, but these can present challenges such as catalyst leakage and poisoning, making them less suitable for large-scale production. google.com

Optimization of Reaction Conditions for Precursor Synthesis

Optimization of the synthesis of 4-Fluoro-3-hydroxybenzoic acid aims to improve yield, simplify the procedure, and reduce costs. A patented method highlights a process with a reported yield of 73.1%. google.com

Key optimized steps in this process include the carboxylation of 4-fluorophenol. In this step, 4-fluorophenol and potassium hydroxide are dissolved in distilled water, heated to between 40-60°C, and then exposed to carbon dioxide gas for two hours. The reaction is completed by adding concentrated sulfuric acid and refluxing for four hours. google.com

The table below summarizes the reaction conditions for this optimized synthesis.

| Parameter | Value |

| Starting Material | 4-fluorophenol |

| Reagents | Potassium hydroxide, Carbon dioxide, Concentrated sulfuric acid |

| Solvent | Distilled Water |

| Temperature | 40-60°C (Carboxylation), 110-120°C (Reflux) |

| Reaction Time | 2 hours (Gas introduction), 4 hours (Reflux) |

| Yield | 73.1% |

| Data sourced from patent CN104447213A google.com |

Further optimization strategies often involve the systematic variation of parameters such as reagent concentration, temperature, and reaction time to find the conditions that provide the best balance of yield, purity, and reaction speed. beilstein-journals.orgsemanticscholar.org

Esterification of 4-Fluoro-3-hydroxybenzoic Acid to this compound

The conversion of 4-Fluoro-3-hydroxybenzoic acid to its corresponding ethyl ester is a pivotal step. This is typically achieved through esterification, a reaction that can be catalyzed by acids or accomplished through alternative methods.

Acid-Catalyzed Esterification (e.g., p-TsOH, H2SO4)

The most direct method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. While specific examples for the ethyl ester are not detailed in the provided search results, a close analogue is the synthesis of Ethyl 4-fluoro-3-nitrobenzoate from 4-fluoro-3-nitrobenzoic acid. nih.gov In this procedure, the acid is refluxed in absolute ethanol (B145695) with concentrated sulfuric acid (H₂SO₄) for 8 hours. nih.gov This method is directly applicable to the esterification of 4-Fluoro-3-hydroxybenzoic acid.

Another common acid catalyst used for such reactions is p-toluenesulfonic acid (p-TsOH). The general principle involves dissolving the carboxylic acid in an excess of ethanol, adding a catalytic amount of the acid, and heating the mixture to drive the reaction to completion, often by removing the water formed during the reaction.

The table below outlines a typical acid-catalyzed esterification based on the analogous nitro-compound synthesis.

| Parameter | Value |

| Substrate | 4-Fluoro-3-hydroxybenzoic Acid |

| Reagent | Absolute Ethanol |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |

| Temperature | Reflux |

| Reaction Time | ~8 hours |

| Conditions based on the analogous synthesis of Ethyl 4-fluoro-3-nitrobenzoate. nih.gov |

Alternative Esterification Methodologies

Beyond traditional acid catalysis, other methods can be employed to form the ethyl ester. One such approach involves reacting the carboxylic acid with an alkyl iodide, such as ethyl iodide, under basic conditions.

Another alternative is to use a dehydrating agent or a more reactive acid derivative. For instance, 4-Fluoro-3-hydroxybenzoic acid can be dissolved in methanol (B129727) and treated with thionyl chloride to form the methyl ester; a similar reaction with ethanol would yield the desired ethyl ester. This method converts the carboxylic acid into a more reactive acyl chloride intermediate in situ.

A different approach involves reacting the hydroxybenzoic acid with a halocarbon in the presence of a nonquaternizable tertiary amine, which serves as a catalyst. google.com This process is conducted in a homogeneous liquid phase and offers an alternative to standard acid-catalyzed methods. google.com

Reaction Condition Optimization for Ethyl Ester Formation

Optimizing the formation of the ethyl ester focuses on maximizing the yield while minimizing reaction time and the formation of byproducts. For acid-catalyzed Fischer esterification, optimization involves several factors:

Catalyst Loading : Using the optimal amount of acid catalyst (e.g., H₂SO₄ or p-TsOH) is crucial. Too little catalyst results in a slow reaction, while too much can lead to side reactions like dehydration or ether formation from the alcohol.

Temperature : The reaction is typically conducted at the reflux temperature of the alcohol to increase the reaction rate. nih.gov

Water Removal : As esterification is an equilibrium reaction, removing the water produced drives the equilibrium towards the product side. This can be achieved using a Dean-Stark apparatus or by using a dehydrating agent.

Reactant Ratio : Using a large excess of the alcohol (ethanol) can also shift the equilibrium to favor the formation of the ester. nih.gov

For alternative methods, such as those using thionyl chloride, optimization would involve controlling the temperature during the addition of the reagent (e.g., cooling to 0°C) and then heating to a specific temperature (e.g., 70°C) for a defined period to ensure complete reaction. The final workup procedure, including washing with a bicarbonate solution to remove unreacted acid, is also critical for obtaining a pure product.

Novel Synthetic Strategies and Green Chemistry Approaches

In recent years, the principles of green chemistry have driven the development of more environmentally friendly and efficient methods for chemical synthesis. This is particularly relevant for the production of specialty chemicals like this compound. Key areas of innovation include the use of microwave-assisted synthesis and the adoption of solvent-free or benign reaction media.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The direct interaction of microwave irradiation with the polar molecules in the reaction mixture results in rapid and uniform heating. usm.my

While specific literature on the microwave-assisted synthesis of this compound is limited, studies on analogous compounds provide a strong basis for its application. For instance, the synthesis of Ethyl 4-fluoro-3-nitrobenzoate has been successfully achieved using a sealed-vessel microwave reactor. usm.my This process involves the esterification of 4-fluoro-3-nitrobenzoic acid with ethanol in the presence of a catalytic amount of sulfuric acid. The optimized conditions for this reaction were found to be a temperature of 130°C with a total irradiation time of 15 minutes. usm.my It is conceivable that similar conditions could be adapted for the esterification of 4-fluoro-3-hydroxybenzoic acid with ethanol.

The use of microwave irradiation can significantly reduce reaction times from hours, as required by traditional reflux methods, to mere minutes. sciepub.com This efficiency is a key advantage in the context of green chemistry, as it reduces energy consumption.

A general procedure for microwave-assisted esterification involves charging a microwave reaction vessel with the carboxylic acid, an excess of the alcohol (which can also serve as the solvent), and a suitable catalyst. The vessel is then sealed and subjected to microwave irradiation at a controlled temperature and time.

Table 1: Comparison of Conventional and Microwave-Assisted Esterification of a Substituted Benzoic Acid

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis usm.my |

|---|---|---|

| Reaction Time | Several hours | 15 minutes |

| Temperature | Reflux temperature of ethanol | 130°C |

| Catalyst | Sulfuric Acid | Sulfuric Acid |

| Yield | ~78% | Good to excellent |

A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and contribute to environmental pollution. Research into solvent-free reactions or the use of environmentally benign solvents is therefore highly pertinent.

Solvent-Free Esterification:

Solvent-free, or neat, reaction conditions represent an ideal scenario in green synthesis. Mechanochemistry, specifically high-speed ball-milling (HSBM), has been explored for the solvent-free esterification of carboxylic acids and alcohols at room temperature. nih.gov One reported system utilizes iodine (I2) and potassium hypophosphite (KH2PO2) to achieve esterification in as little as 20 minutes. nih.gov This method avoids the need for solvents and operates under mild conditions.

Another approach to solvent-free esterification involves the use of solid acid catalysts. Modified montmorillonite (B579905) K10 clay, activated with orthophosphoric acid, has been shown to be an effective catalyst for the esterification of various substituted benzoic acids. ijstr.org These reactions are typically carried out by heating a mixture of the carboxylic acid, the alcohol, and the solid catalyst, without any additional solvent. The catalyst can often be recovered and reused, further enhancing the green credentials of the process. ijstr.org

Environmentally Benign Reaction Media:

When a solvent is necessary, the use of greener alternatives is encouraged. Deep eutectic solvents (DESs) are a class of ionic liquids that are often biodegradable, have low toxicity, and are easy to prepare. A DES formed from p-toluenesulfonic acid (p-TSA) and benzyltriethylammonium chloride (BTEAC) has been successfully used as both a solvent and a catalyst for the esterification of benzoic acid with ethanol, achieving high conversions. scispace.comdergipark.org.tr

Table 2: Green Catalysts and Media for Esterification

| Catalyst/Medium | Substrates | Key Advantages | Reference |

|---|---|---|---|

| Iodine/Potassium Hypophosphite | Carboxylic acids and alcohols | Solvent-free, room temperature, rapid reaction. | nih.gov |

| Phosphoric Acid Modified Montmorillonite K10 | Substituted benzoic acids and alcohols | Solvent-free, reusable catalyst. | ijstr.orgepa.gov |

| Deep Eutectic Solvent (p-TSA/BTEAC) | Benzoic acid and alcohols | Dual solvent-catalyst, high conversion, environmentally benign. | scispace.comdergipark.org.tr |

Scalability and Industrial Relevance of Synthetic Pathways

The transition of a synthetic method from the laboratory to an industrial scale introduces a new set of challenges, including cost-effectiveness, safety, and the ability to produce large quantities of the target compound consistently.

For the synthesis of compounds like this compound, traditional methods often rely on precursors whose own large-scale production can be problematic. For example, some methods for synthesizing the precursor 3-hydroxy-4-fluorobenzoic acid have limitations for large-scale production. google.com

The novel synthetic strategies discussed above have significant potential for industrial application due to their inherent advantages. Microwave-assisted synthesis, while historically challenging to scale up, has seen advancements in continuous flow microwave reactors that can handle larger volumes. The significant reduction in reaction time and energy consumption offered by MAOS is a major driver for its industrial adoption. sciepub.com

Solvent-free processes are particularly attractive for industrial applications as they eliminate the costs and hazards associated with solvent purchase, storage, and disposal. The use of reusable solid catalysts like modified clays (B1170129) also reduces waste and production costs. ijstr.org

However, the industrial-scale implementation of any new technology requires careful consideration of capital investment and process optimization. While newer methods may be more efficient and environmentally friendly, the initial cost of specialized equipment, such as large-scale microwave reactors or ball mills, must be weighed against the long-term benefits.

The choice of synthetic route for the industrial production of this compound will ultimately depend on a balance of factors including the cost of raw materials, energy efficiency, waste generation, and the purity of the final product. The green chemistry approaches outlined here offer promising avenues for developing more sustainable and economically viable industrial processes.

Chemical Transformations and Reactivity Studies of Ethyl 4 Fluoro 3 Hydroxybenzoate

Ester Group Modifications

The ethyl ester group is a primary site for chemical transformation, allowing for its conversion into other important functional groups such as carboxylic acids and primary alcohols.

Hydrolysis of the Ester Moiety

The ethyl ester group of Ethyl 4-fluoro-3-hydroxybenzoate can be readily hydrolyzed to yield 4-fluoro-3-hydroxybenzoic acid. google.comchemicalbook.comsigmaaldrich.comenovationchem.com This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521). sserc.org.uk The process involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. Subsequent acidification of the resulting sodium carboxylate salt precipitates the free carboxylic acid. sserc.org.uk This transformation is analogous to the hydrolysis of other p-hydroxybenzoic acid esters, often referred to as parabens. nih.govnih.gov The stability of similar esters, like ethylparaben, is pH-dependent; they are susceptible to rapid hydrolysis at a pH of 8 or higher. atamanchemicals.com

The general reaction is as follows: This compound + NaOH (aq) → Sodium 4-fluoro-3-hydroxybenzoate + Ethanol (B145695) Sodium 4-fluoro-3-hydroxybenzoate + HCl (aq) → 4-fluoro-3-hydroxybenzoic acid + NaCl

This hydrolysis is a fundamental step, often employed to prepare the corresponding carboxylic acid, which can then be used in further synthetic applications, such as in the synthesis of inhibitors for enzymes like β-arylsulfotransferase IV. chemicalbook.com

Reduction of the Ester to Corresponding Alcohols (e.g., Bouveault-Blanc Reduction)

The ester functional group can be reduced to a primary alcohol, converting this compound into (4-fluoro-3-hydroxyphenyl)methanol. A classic method for this transformation is the Bouveault-Blanc reduction. chemistnotes.com This reaction utilizes metallic sodium as the reducing agent and an alcohol, typically absolute ethanol, as a proton source. allaboutchemistry.netalfa-chemistry.comorganic-chemistry.org

The mechanism involves a single electron transfer from sodium atoms to the ester's carbonyl group, creating a radical anion. chemistnotes.comalfa-chemistry.com This process, repeated and followed by protonation from the alcohol solvent, ultimately leads to the formation of the primary alcohol. youtube.com Four equivalents of sodium are required to fully reduce the ester. alfa-chemistry.com

Reaction Scheme: this compound → (4-fluoro-3-hydroxyphenyl)methanol

While historically significant, the Bouveault-Blanc reduction has been largely superseded in laboratory settings by metal hydride reagents like lithium aluminum hydride (LiAlH₄), which offer milder reaction conditions. However, due to its cost-effectiveness, it remains relevant for some industrial-scale reductions. alfa-chemistry.comorganic-chemistry.org

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group on the aromatic ring is another key site for reactivity, enabling the synthesis of various derivatives through reactions like etherification and esterification.

Mitsunobu Reaction for Chiral Derivative Synthesis

The Mitsunobu reaction provides a powerful method for converting the phenolic hydroxyl group into esters or ethers under mild conditions, often with inversion of configuration if a chiral center is involved. researchgate.netmissouri.edu For a phenolic substrate like this compound, this reaction allows for its coupling with a primary or secondary alcohol. commonorganicchemistry.com The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.netnih.gov

The process involves the phosphine and azodicarboxylate activating the hydroxyl group, making it a good leaving group for subsequent nucleophilic substitution by a pronucleophile, which could be a carboxylic acid or another alcohol. missouri.edu This method is particularly valuable for synthesizing chiral derivatives by reacting the phenolic hydroxyl group with a chiral alcohol, leading to the formation of a chiral ether. The reaction is known for its stereospecificity. researchgate.netnih.gov

General Mitsunobu Reaction: this compound + R-OH + PPh₃ + DEAD → Ethyl 4-fluoro-3-(R-oxy)benzoate + Ph₃PO + DEAD-H₂

The reaction's scope extends to various phenolic compounds, making it a versatile tool in natural product synthesis. nih.govmdpi.com

Glycosylation Reactions

The phenolic hydroxyl group can undergo glycosylation to form O-aryl glycosides. This transformation attaches a sugar moiety to the aromatic ring via an ether linkage and can significantly alter the compound's physical and biological properties, such as increasing water solubility and stability. researchgate.net

Enzymatic methods, using glycosyltransferases or glycosidases, offer a selective and environmentally friendly approach for glycosylating phenolic compounds. researchgate.netnih.gov Chemical methods are also prevalent. For instance, a recently developed method uses glycosyl fluoride (B91410) donors promoted by calcium hydroxide in an aqueous solution to achieve rapid O-glycosylation of phenols. nih.gov This approach demonstrates high functional group tolerance and is effective for complex molecules. nih.govresearchgate.net Glycosylation of phenolic compounds is a key strategy in creating diverse natural products and their derivatives. mdpi.com

Reactions Involving the Aromatic Ring

The reactivity and orientation of electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound are governed by the electronic effects of its three substituents: the hydroxyl (-OH) group, the fluorine (-F) atom, and the ethyl carboxylate (-COOEt) group.

Hydroxyl (-OH) group: This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. youtube.com

Fluorine (-F) atom: Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because they can donate a lone pair of electrons through resonance, stabilizing the carbocation intermediate (sigma complex) for ortho and para attack. youtube.comlibretexts.org

Ethyl Carboxylate (-COOEt) group: This is a deactivating group and a meta-director. It withdraws electron density from the ring through both induction and resonance, making the ring less nucleophilic. libretexts.org

The available positions on the ring are C2, C5, and C6.

Position C2: Ortho to the -OH group and ortho to the -F group.

Position C6: Ortho to the -OH group and meta to the -F and -COOEt groups.

Position C5: Para to the -F group, meta to the -OH group, and ortho to the -COOEt group.

Given the strong activating nature of the hydroxyl group, electrophilic attack is most favored at positions C2 and C6. Steric hindrance may influence the ratio of the resulting isomers. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be directed primarily by the hydroxyl group. youtube.comyoutube.comyoutube.com

Functionalization via Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. youtube.commasterorganicchemistry.com In the case of this compound, the positions for substitution are influenced by the directing effects of the existing substituents. The powerful ortho, para-directing influence of the hydroxyl group at position 3, combined with the ortho, para-directing fluoro group at position 4, predominantly directs incoming electrophiles to positions 2 and 6. The deactivating, meta-directing ester group at position 1 reinforces this preference by not directing towards its ortho positions (2 and 6).

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.comyoutube.com For this compound, the nitration is expected to occur at the positions activated by the hydroxyl group. Given the electronic environment, the most likely products would be ethyl 4-fluoro-3-hydroxy-2-nitrobenzoate and ethyl 4-fluoro-3-hydroxy-6-nitrobenzoate. The exact ratio of these isomers would depend on the specific reaction conditions. A related compound, ethyl 4-hydroxybenzoate (B8730719), undergoes nitration to yield ethyl 4-hydroxy-3-nitrobenzoate. nist.gov

Halogenation: Halogenation, such as bromination (using Br₂ with a Lewis acid catalyst like FeBr₃) or chlorination (using Cl₂ with AlCl₃), follows the same regiochemical principles. youtube.comyoutube.com The electrophilic halogen will be directed to the positions activated by the hydroxyl and fluoro groups.

The table below summarizes the expected major products from the electrophilic aromatic substitution of this compound.

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Ethyl 4-fluoro-3-hydroxy-2-nitrobenzoate, Ethyl 4-fluoro-3-hydroxy-6-nitrobenzoate |

| Bromination | Br₂, FeBr₃ | Ethyl 2-bromo-4-fluoro-3-hydroxybenzoate, Ethyl 6-bromo-4-fluoro-3-hydroxybenzoate |

| Chlorination | Cl₂, AlCl₃ | Ethyl 2-chloro-4-fluoro-3-hydroxybenzoate, Ethyl 6-chloro-4-fluoro-3-hydroxybenzoate |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.

Derivatization for Complex Molecular Architectures

The functional groups of this compound provide multiple handles for derivatization, making it a valuable building block for constructing complex molecules, particularly in pharmaceutical research. biosynth.com The parent acid, 4-fluoro-3-hydroxybenzoic acid, is a known starting material for the synthesis of potent inhibitors of β-arylsulfotransferase IV (β-AST-IV). chemicalbook.com This synthesis involves the formation of an amide bond between the carboxylic acid and various amine-containing scaffolds, demonstrating the utility of the carboxyl group in creating larger, biologically active molecules. chemicalbook.comsigmaaldrich.com

For example, the synthesis of purine-based inhibitors involves coupling 4-fluoro-3-hydroxybenzoic acid with amine-functionalized purine (B94841) derivatives using a peptide coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate). chemicalbook.comsigmaaldrich.com

Table of Derivatization Reactions

| Starting Material | Reagent(s) | Product Type | Application |

|---|---|---|---|

| 4-Fluoro-3-hydroxybenzoic acid | 6-((2-Ammonium trifluoroacetate)ethylamino)purine, HBTU | Purine-based amide | β-AST-IV Inhibitor chemicalbook.comsigmaaldrich.com |

| 4-Fluoro-3-hydroxybenzoic acid | 6-((12-Ammonium trifluoroacetate)dodecylamino)purine, HBTU | Purine-based amide with long linker | β-AST-IV Inhibitor chemicalbook.comsigmaaldrich.com |

Formation of Heterocyclic Scaffolds (e.g., Hydrazide-hydrazones, Schiff Bases, Oxadiazoles)

The ethyl ester functionality of this compound is a key entry point for the synthesis of various heterocyclic compounds. This transformation pathway is well-established for related esters like ethyl 4-hydroxybenzoate (also known as ethyl paraben). jrespharm.comchemmethod.comchemmethod.com The process typically involves a multi-step sequence.

Hydrazide Formation: The first step is the reaction of the ethyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), usually in an alcohol solvent under reflux. This reaction, known as hydrazinolysis, converts the ester into the corresponding acid hydrazide (4-fluoro-3-hydroxybenzohydrazide). chemmethod.comglobalscientificjournal.com

Schiff Base and Hydrazide-hydrazone Formation: The resulting hydrazide possesses a reactive -NH₂ group. This amine group can undergo condensation with various aldehydes or ketones to form Schiff bases or, more specifically in this case, hydrazide-hydrazones. nih.govresearchgate.net These compounds contain the characteristic azomethine (-N=CH-) linkage and are themselves a class of biologically important molecules. jrespharm.commdpi.com

Oxadiazole Synthesis: The hydrazide-hydrazones can be further cyclized to form five-membered heterocyclic rings, such as 1,3,4-oxadiazoles. chemmethod.com This is often accomplished by treating the hydrazone with a dehydrating agent or an acetylating agent like acetic anhydride, which facilitates the ring closure. chemmethod.comglobalscientificjournal.com Oxadiazole rings are known to be resistant to electrophilic substitution and are prevalent scaffolds in medicinal chemistry. globalscientificjournal.com

General Synthetic Pathway to Heterocycles

| Step | Reactant | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | Hydrazine Hydrate | 4-Fluoro-3-hydroxybenzohydrazide |

| 2 | 4-Fluoro-3-hydroxybenzohydrazide | Aromatic Aldehyde (R-CHO) | Hydrazide-hydrazone (Schiff Base) |

Enzymatic Transformations and Biocatalysis Studies

Enzymes offer highly selective and efficient routes for chemical transformations under mild conditions. Biocatalysis involving substituted benzoates is a field of significant interest, particularly for the production of valuable chemical intermediates from renewable sources.

Substrate Specificity in Enzymatic Reactions

The interaction of enzymes with fluorinated substrates is a key area of study, as the fluorine atom can significantly alter the electronic properties and binding affinity of a molecule. nih.gov Studies on 4-hydroxybenzoate 1-hydroxylase, a flavoprotein monooxygenase from the yeast Candida parapsilosis, have provided insight into the enzymatic processing of substituted benzoates. nih.gov This enzyme is not limited to its primary substrate, 4-hydroxybenzoate, but can catalyze the transformation of a wide array of its derivatives. nih.gov

Research has demonstrated that this enzyme exhibits high activity with substrates containing electron-withdrawing groups, such as tetrafluoro-4-hydroxybenzoate and 4-hydroxy-3-nitrobenzoate. nih.gov This suggests that the electronic character of this compound, with its electron-withdrawing fluorine atom, would make it a plausible substrate for this or similar hydroxylase enzymes. The ability of the enzyme to accommodate fluorinated benzoates highlights a degree of flexibility in the active site, which is crucial for biocatalytic applications. nih.govport.ac.uk

Oxidative Decarboxylation Pathways

Crucially, ¹⁹F NMR spectroscopy studies have confirmed that this enzyme successfully catalyzes the conversion of fluorinated 4-hydroxybenzoates into the corresponding fluorinated hydroquinones. nih.gov Based on this precedent, it is proposed that this compound (following hydrolysis of the ester to the carboxylic acid) would undergo enzymatic oxidative decarboxylation to yield 3-fluorohydroquinone.

Proposed Enzymatic Transformation

| Substrate | Enzyme | Reaction Type | Product |

|---|

This pathway represents a biocatalytic route to producing fluorinated hydroquinones, which are valuable synthons for various applications. The mechanism is believed to involve the phenolate (B1203915) form of the substrate, where deprotonation of the 4-hydroxy group enhances the nucleophilic character of the C1 position, facilitating the enzymatic attack. nih.gov

Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Fluoro 3 Hydroxybenzoate and Its Derivatives

Vibrational Spectroscopy (FT-IR, FT-Raman)

The vibrational spectrum of Ethyl 4-fluoro-3-hydroxybenzoate is characterized by a series of absorption bands corresponding to specific stretching and bending modes of its functional groups. While the exact spectrum for this specific ester is not publicly available, a detailed analysis can be made by referencing its parent acid, 4-fluoro-3-hydroxybenzoic acid, and related benzoate (B1203000) esters. sigmaaldrich.comchemicalbook.comnist.govnist.gov

Key vibrational modes include:

O-H Stretching: A broad absorption band is expected in the region of 3400-3300 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. In the parent acid, this band is often very broad due to hydrogen bonding. researchgate.net

C-H Stretching: The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., ~3070 cm⁻¹). ias.ac.in The aliphatic C-H stretching modes of the ethyl group are expected in the 2980-2850 cm⁻¹ range.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group is one of the most prominent features, typically appearing in the 1720-1700 cm⁻¹ region. For comparison, the C=O stretching peak in 4-hydroxybenzoic acid is observed around 1663 cm⁻¹. researchgate.net

C=C Stretching: The aromatic ring C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region.

C-F Stretching: A strong band associated with the C-F stretching vibration is expected in the 1280-1200 cm⁻¹ range.

C-O Stretching: Two distinct C-O stretching vibrations are anticipated: the C-O stretch of the ester group (Ar-CO-O), typically around 1300-1200 cm⁻¹, and the O-CH₂ stretch of the ethyl group, found near 1100 cm⁻¹.

The positions and intensities of these vibrational bands are directly correlated with the molecular structure of this compound. The presence of the fluorine atom influences the electronic distribution within the benzene (B151609) ring, which can slightly shift the frequencies of the aromatic C=C and C-H vibrations compared to its non-fluorinated analogue, ethyl 3-hydroxybenzoate. nist.gov Similarly, the substitution pattern on the aromatic ring is reflected in the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending bands below 900 cm⁻¹. Raman spectroscopy serves as a complementary technique, particularly for the symmetric vibrations of the benzene ring and the C=C and C=O bonds, which often produce strong Raman scattering peaks. ias.ac.inresearchgate.netbohrium.com

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3400 - 3300 | Phenolic hydroxyl group, broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Benzene ring C-H bonds |

| C-H Stretch (Aliphatic) | 2980 - 2870 | Ethyl group (-CH₂CH₃) |

| C=O Stretch | 1720 - 1700 | Ester carbonyl group, strong |

| C=C Stretch | 1610, 1580, 1480 | Aromatic ring skeletal vibrations |

| C-F Stretch | 1280 - 1200 | Carbon-fluorine bond |

| C-O Stretch (Ester) | 1300 - 1200 | Aryl-C(=O)-O bond |

| C-O Stretch (Ether) | 1150 - 1050 | O-CH₂ bond of the ethyl group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules by probing the magnetic environments of atomic nuclei like ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum of this compound provides definitive confirmation of its proton framework. The spectrum is expected to show distinct signals for the ethyl group protons, the aromatic protons, and the phenolic hydroxyl proton. chegg.com By analyzing related structures like ethyl 4-fluorobenzoate (B1226621) and ethyl 3-hydroxybenzoate, the following assignments can be predicted. chemicalbook.comchemicalbook.com

Ethyl Group: The ethyl moiety gives rise to a characteristic quartet and triplet. The methylene (B1212753) protons (-OCH₂-) are adjacent to an oxygen atom and are expected to resonate as a quartet around δ 4.3-4.4 ppm due to coupling with the three methyl protons. The methyl protons (-CH₃) will appear as a triplet around δ 1.3-1.4 ppm, coupled to the two methylene protons. rsc.org

Aromatic Protons: The three protons on the substituted benzene ring will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the hydroxyl, fluoro, and ester substituents. The proton at C-2 (ortho to the ester) is expected to be the most downfield. The proton at C-5 (between the hydroxyl and fluoro groups) and the proton at C-6 (ortho to the fluoro group) will have distinct shifts influenced by coupling to the adjacent fluorine atom (H-F coupling).

Hydroxyl Proton: The phenolic -OH proton typically appears as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature, but it is often found in the δ 5.0-6.0 ppm range or sometimes further downfield.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -CH₃ | ~1.4 | Triplet (t) | J(H,H) ≈ 7.1 |

| -OCH₂- | ~4.4 | Quartet (q) | J(H,H) ≈ 7.1 |

| Ar-H (C2) | ~7.7 | Doublet of doublets (dd) | J(H,H), J(H,F) |

| Ar-H (C5) | ~7.5 | Doublet of doublets (dd) | J(H,H), J(H,F) |

| Ar-H (C6) | ~7.2 | Triplet-like (t) or ddd | J(H,H), J(H,F) |

| -OH | Variable | Broad Singlet (br s) | N/A |

The ¹³C NMR spectrum reveals the carbon backbone of the molecule, with each unique carbon atom producing a distinct signal. libretexts.org Analysis of related compounds like methyl 3-fluorobenzoate (B1230327) and ethyl 3-hydroxybenzoate allows for the prediction of the chemical shifts for this compound. rsc.orgchemicalbook.com

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded and will appear at the lowest field, typically in the δ 165-168 ppm range.

Aromatic Carbons: The six aromatic carbons will resonate in the δ 115-160 ppm region. The carbon attached to the fluorine (C-4) will show a large coupling constant (¹JCF), resulting in a doublet. Its chemical shift will be significantly downfield due to the high electronegativity of fluorine. The carbon attached to the hydroxyl group (C-3) will also be downfield. The other aromatic carbons (C-1, C-2, C-5, C-6) will also exhibit smaller C-F couplings (²JCF, ³JCF, ⁴JCF).

Ethyl Group Carbons: The methylene carbon (-OCH₂-) is expected around δ 61-62 ppm, while the terminal methyl carbon (-CH₃) will be the most upfield signal, around δ 14 ppm. rsc.orgchemicalbook.com

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

|---|---|---|

| -CH₃ | ~14 | No |

| -OCH₂- | ~61 | No |

| Ar-C (C1) | ~125 | Small (³JCF) |

| Ar-C (C2) | ~118 | Small (⁴JCF) |

| Ar-C (C3) | ~148 | Small (²JCF) |

| Ar-C (C4) | ~155 | Large (¹JCF) |

| Ar-C (C5) | ~124 | Small (²JCF) |

| Ar-C (C6) | ~117 | Small (³JCF) |

| C=O | ~166 | No |

¹⁹F NMR is a highly sensitive technique used specifically to analyze the environment of the fluorine atom. Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, it provides clear and informative spectra. nih.gov The chemical shift of the fluorine atom is highly sensitive to its electronic surroundings.

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. Based on data for similar aromatic compounds like 4-fluorobenzoic acid (δ ≈ -108.0 ppm) and 3-fluorobenzoic acid (δ ≈ -114.1 ppm), the chemical shift for the fluorine atom in the target molecule can be estimated. rsc.orgspectrabase.com The presence of the ortho-hydroxyl group and the para-ester group will influence the final chemical shift. The signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons (H-5 and H-6). The typical range for aryl fluorides is between -100 and -170 ppm relative to CFCl₃. ucsb.edu

Table 4: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm, vs. CFCl₃) | Predicted Multiplicity |

|---|---|---|

| Ar-F | -110 to -125 | Multiplet (m) or Doublet of Doublets of Doublets (ddd) |

Two-Dimensional NMR Techniques (2D NMR) for Connectivity Assignment

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide essential information about the chemical environment and number of different types of protons and carbons, 2D NMR techniques are indispensable for elucidating the intricate connectivity within a molecule. By spreading the spectral information across two frequency axes, these experiments reveal correlations between nuclei, allowing for a definitive assignment of the molecular structure. For this compound, several key 2D NMR experiments, including COSY, HSQC, and HMBC, would be instrumental in confirming its structure.

Expected 2D NMR Correlations for this compound:

To illustrate the power of 2D NMR, we can predict the expected correlations for this compound based on its known structure. These predictions serve as a guide for the interpretation of actual experimental data.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, the primary COSY correlations would be observed between the aromatic protons and within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps the correlation between a proton and the carbon to which it is directly attached. This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton, especially in connecting quaternary carbons and different functional groups.

The following table summarizes the predicted key 2D NMR correlations for this compound.

| Proton (¹H) | Correlates with in COSY | Correlates with in HSQC (¹³C) | Correlates with in HMBC (¹³C) |

| H-2 | H-6 | C-2 | C-1, C-3, C-4, C-6 |

| H-5 | H-6 | C-5 | C-1, C-3, C-4 |

| H-6 | H-2, H-5 | C-6 | C-1, C-2, C-4, C-5 |

| -OH | - | - | C-2, C-3, C-4 |

| -CH₂- | -CH₃ | -CH₂- | C=O, -CH₃ |

| -CH₃ | -CH₂- | -CH₃ | C=O, -CH₂- |

Please note that the chemical shifts for the aromatic protons and carbons are highly dependent on the solvent and concentration. The correlations, however, remain a constant and reliable indicator of the molecular structure.

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements present in a compound. This experimental data is then compared with the theoretical values calculated from the compound's molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's proposed atomic composition and purity.

For this compound, with the molecular formula C₉H₉FO₃, the theoretical elemental composition can be calculated as follows:

Molecular Weight: 184.16 g/mol

The following table presents the theoretical elemental composition for this compound. In a research setting, these values would be compared against the results obtained from an elemental analyzer.

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 9 | 108.09 | 58.70% |

| Hydrogen (H) | 1.01 | 9 | 9.09 | 4.94% |

| Fluorine (F) | 19.00 | 1 | 19.00 | 10.32% |

| Oxygen (O) | 16.00 | 3 | 48.00 | 26.06% |

| Total | - | - | 184.18 | 100.00% |

A satisfactory elemental analysis would show experimental values for Carbon, Hydrogen, and in some cases Nitrogen (if present), that are within ±0.4% of the theoretical values. This, in conjunction with the detailed structural information from NMR spectroscopy and other techniques, provides a comprehensive and definitive characterization of the compound.

Solid State Structural Elucidation and Intermolecular Interactions

X-ray Diffraction Crystallography

At present, a specific, publicly available single-crystal X-ray diffraction study for Ethyl 4-fluoro-3-hydroxybenzoate could not be located in the searched resources. The determination of its crystal structure would be a valuable contribution to the crystallographic database. Such a study would provide the foundational data needed for the detailed analyses described in the following sections.

A crystallographic study of this compound would reveal the precise bond lengths and angles of the molecule. It would be anticipated that the benzene (B151609) ring would be largely planar, with the bond lengths reflecting the electronic effects of the fluorine, hydroxyl, and ethyl carboxylate substituents. The conformation of the ethyl ester group relative to the aromatic ring is of particular interest, as rotation around the C(aromatic)-C(carbonyl) and C(carbonyl)-O(ester) bonds can lead to different conformers. The interplay between steric hindrance and electronic effects would dictate the preferred conformation in the solid state.

Hydrogen Bonding Networks

The presence of a hydroxyl group and a carbonyl group in this compound makes it a prime candidate for forming extensive hydrogen bonding networks. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen and the hydroxyl oxygen can act as hydrogen bond acceptors. It is also possible for weaker C-H...O and C-H...F hydrogen bonds to play a role in stabilizing the crystal structure. A detailed crystallographic study would be necessary to identify the specific hydrogen bonding motifs, such as chains, dimers, or more complex networks, that are present in the solid state.

Pi-Pi Stacking and Other Non-Covalent Interactions

Without experimental crystallographic data for this compound, the detailed analysis of its solid-state structure remains speculative. The acquisition and publication of this data would be a valuable addition to the scientific literature, enabling a complete understanding of the intermolecular forces that define its crystalline architecture.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of many-body systems. It has been successfully applied to study various properties of substituted benzoic acids, providing a balance between accuracy and computational cost.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For molecules with flexible groups, such as the ethyl ester and hydroxyl groups in Ethyl 4-fluoro-3-hydroxybenzoate, conformational analysis is crucial to identify the lowest energy conformer.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a valuable tool for identifying functional groups and confirming molecular structure. DFT calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. These theoretical spectra are often compared with experimental data to aid in the assignment of vibrational modes.

For substituted benzoic acids, characteristic vibrational frequencies include the O-H stretching of the hydroxyl and carboxylic acid groups, C=O stretching of the carbonyl group, and various C-C stretching and bending modes of the aromatic ring. The presence of the fluorine atom will also give rise to a characteristic C-F stretching vibration. A detailed vibrational analysis of 3-methoxy-2,4,5-trifluorobenzoic acid using DFT calculations has been reported, where the calculated frequencies were scaled to achieve good agreement with experimental FT-IR and FT-Raman spectra. orientjchem.org A similar approach for this compound would involve calculating the harmonic frequencies at the optimized geometry and scaling them to account for anharmonicity and other systematic errors in the calculations.

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), is fundamental to understanding its chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. frontiersin.org

For substituted benzenes, the nature and position of the substituents significantly influence the energies and distributions of the frontier orbitals. rsc.orgrsc.org In this compound, the electron-donating hydroxyl group and the electron-withdrawing fluorine and ester groups will collectively determine the electronic landscape. DFT calculations on similar molecules, such as 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid, have shown that the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. niscpr.res.in A theoretical study on a series of substituted benzoic acids found that electron-releasing substituents like -NH2 increase the HOMO energy, while electron-withdrawing groups like -SO2CF3 lower the LUMO energy. mdpi.com For this compound, the HOMO is expected to have significant contributions from the hydroxyl-substituted benzene (B151609) ring, while the LUMO is likely to be centered on the ester group and the aromatic ring.

Table 1: Frontier Molecular Orbital Energies (Illustrative for a Substituted Benzoic Acid Derivative) Note: This table is illustrative and based on general findings for similar compounds, not specific experimental or calculated values for this compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.30 |

| LUMO Energy | -2.24 |

| HOMO-LUMO Gap | 4.06 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would be expected to show negative potential (typically colored red or yellow) around the oxygen atoms of the hydroxyl and carbonyl groups, as well as the fluorine atom, due to their high electronegativity. These regions represent the sites for potential hydrogen bonding and electrophilic interactions. Conversely, regions of positive potential (typically colored blue) would be located around the hydrogen atoms, particularly the hydroxyl proton. researchgate.net MEP analysis has been shown to be a versatile indicator for substituent effects in various chemical systems. rsc.org In a study of a benzoic acid derivative, the MEP surface revealed that electron-rich domains were clustered around the nitrogen atoms, indicating them as likely sites for electrophilic attack. niscpr.res.in

Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule based on the distribution of electrons in the calculated molecular orbitals. wikipedia.org These charges provide a quantitative measure of the electron distribution and can be used to understand the electrostatic interactions and reactivity of the molecule.

In this compound, the Mulliken charge analysis would likely show that the oxygen and fluorine atoms carry significant negative charges due to their high electronegativity. The carbon atom of the carbonyl group would be expected to have a positive charge, making it susceptible to nucleophilic attack. The hydrogen atoms, especially the one on the hydroxyl group, would also exhibit positive charges. It is important to note that Mulliken charges are known to be sensitive to the choice of the basis set used in the calculation. wikipedia.orglibretexts.org Studies on other substituted benzoates have utilized Mulliken charge analysis to understand the effect of different cations on the electronic structure of the molecule. researchgate.net

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms Note: This table is for illustrative purposes and does not represent actual calculated values for this compound.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| Carbonyl Carbon (C=O) | +0.6 |

| Carbonyl Oxygen (C=O) | -0.5 |

| Hydroxyl Oxygen (-OH) | -0.6 |

| Fluorine (-F) | -0.4 |

| Hydroxyl Hydrogen (-OH) | +0.4 |

Reaction Mechanism Studies and Pathway Investigations

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction, identifying transition states, and calculating activation energies. For this compound, relevant reaction pathways for investigation include its synthesis and subsequent reactions.

The most common synthesis of this compound is through the Fischer esterification of 4-fluoro-3-hydroxybenzoic acid with ethanol (B145695) in the presence of an acid catalyst. The mechanism of Fischer esterification is well-established and involves the initial protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, a series of proton transfers, and finally the elimination of water to form the ester. masterorganicchemistry.comchemguide.co.uklibretexts.org Computational studies can model each step of this process, providing insights into the energetics and the structure of the intermediates and transition states.

Furthermore, the reactivity of the hydroxyl and carboxyl groups of 4-fluoro-3-hydroxybenzoic acid in the synthesis of more complex molecules has been a subject of interest. For example, it serves as a starting material for potent inhibitors of β-arylsulfotransferase IV. chemicalbook.com Theoretical studies could investigate the mechanisms of these reactions, helping to understand the regioselectivity and to optimize reaction conditions. For instance, DFT calculations have been used to study the degradation pathways of benzoic acid derivatives under various conditions. researchgate.net

Advanced Electronic Property Predictions

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods, particularly DFT, are instrumental in predicting the NLO properties of organic molecules. While direct computational data for this compound is limited, studies on structurally related compounds provide a strong basis for predicting its potential NLO activity.

The presence of electron-donating (hydroxyl) and electron-withdrawing (fluoro and ester) groups on the benzene ring can create a "push-pull" system, which is a key feature for second- and third-order NLO properties. The intramolecular charge transfer (ICT) from the hydroxyl group to the rest of the molecule is a crucial factor. research-nexus.netresearchgate.net

Computational studies on similar molecules, such as 4-fluoro-4-hydroxybenzophenone and other substituted chalcones and benzofurazan (B1196253) derivatives, have shown that the presence of fluorine and hydroxyl groups can lead to significant hyperpolarizability values (β and γ), which are measures of the NLO response. research-nexus.netdoi.orgnih.govrsc.org For instance, the calculated third-order hyperpolarizability (γ) for a related 2-amino-chalcone was found to be significantly enhanced in solution, indicating its potential for third-order NLO applications. rsc.org It is plausible that this compound would also exhibit NLO properties, although likely modest compared to molecules with more extended π-conjugation.

Table 1: Predicted Nonlinear Optical Properties of this compound based on Related Compounds

| Property | Predicted Characteristic for this compound | Rationale based on Analogous Compounds |

| First Hyperpolarizability (β) | Non-zero, but likely moderate | The molecule possesses a push-pull character due to the -OH (donor) and -COOEt, -F (acceptor) groups, which is a prerequisite for second-order NLO effects. However, the lack of a strong, extended conjugated system may limit the magnitude. |

| Third Hyperpolarizability (γ) | Expected to be present | Fluorinated and hydroxylated aromatic compounds have been shown to possess third-order NLO properties. rsc.org The electronic asymmetry in this compound would contribute to this. |

| Intramolecular Charge Transfer (ICT) | Present from the hydroxyl group to the ester and fluoro-substituted ring | This is a key mechanism for NLO response in push-pull systems. research-nexus.netresearchgate.net |

Molecular Modeling of Interactions (e.g., with enzyme active sites)

Molecular modeling, particularly molecular docking, is a powerful tool to predict and analyze the binding of small molecules to biological macromolecules like enzymes. 4-Fluoro-3-hydroxybenzoic acid, the precursor to the title compound, is a known starting material for the synthesis of potent enzyme inhibitors. chemicalbook.com This suggests that this compound itself or its derivatives could be effective ligands for various enzymes.

Derivatives of fluorinated benzoic acids have been investigated as inhibitors of enzymes such as β-arylsulfotransferase IV, cholinesterases, and α-amylase. nih.govnih.gov Molecular docking studies on these related systems reveal key interactions that are likely to be relevant for this compound. These interactions typically include:

Hydrogen Bonding: The hydroxyl group and the carbonyl oxygen of the ester are potential hydrogen bond donors and acceptors, respectively. These can form crucial interactions with polar amino acid residues in an enzyme's active site.

Hydrophobic Interactions: The benzene ring can engage in hydrophobic and π-stacking interactions with nonpolar residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The fluorine atom can participate in halogen bonds with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains.

For example, molecular modeling of 4-fluorobenzoic acid derivatives with cholinesterases has shown that the molecules adopt an extended conformation within the enzyme's active site gorge. nih.gov Similarly, docking studies of fluoroaniline (B8554772) derivatives with B-raf protein have highlighted the importance of the fluoro-substituent in binding affinity. nih.gov

Table 2: Potential Molecular Interactions of this compound in an Enzyme Active Site

| Interacting Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

| Hydroxyl Group (-OH) | Hydrogen Bond Donor/Acceptor | Serine, Threonine, Aspartate, Glutamate, Histidine |

| Ester Carbonyl (C=O) | Hydrogen Bond Acceptor | Serine, Threonine, Lysine, Arginine, Asparagine, Glutamine |

| Benzene Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Fluorine Atom (-F) | Halogen Bonding, Dipole-Dipole | Backbone carbonyls, Serine, Threonine |

These computational insights are invaluable for the rational design of new derivatives of this compound with enhanced biological activity.

Advanced Research Applications and Materials Science Contributions

Role in the Development of Liquid Crystalline Materials

Ethyl 4-fluoro-3-hydroxybenzoate serves as a crucial building block or 'central core' in the synthesis of complex molecules that exhibit liquid crystalline behavior. The arrangement of its functional groups is particularly conducive to the formation of bent-shaped or 'banana' liquid crystals, a class of materials known for their unique and often unpredictable mesomorphic and physical properties.

The design of bent-shaped liquid crystals hinges on the specific geometry of the central molecular unit. The 3-hydroxybenzoic acid framework, from which this compound is derived, provides a natural bend angle that is fundamental to the formation of these mesophases. The mesomorphic properties of the resulting materials can be finely tuned by strategic modifications to this central core, such as the introduction of lateral substituents. tandfonline.com

The presence of a fluorine atom at the 4-position, adjacent to the hydroxyl group, is a key design element. Due to its high electronegativity and small size, the fluorine substituent significantly influences the molecule's dipole moment and polarizability without adding significant steric bulk. nih.gov This lateral substitution can enhance the stability of certain mesophases and influence the transition temperatures between different liquid crystalline states. tandfonline.comnih.gov The interplay between the bent shape of the 3-hydroxybenzoic acid core and the electronic effects of the fluoro-substituent is a critical principle in the design of new liquid crystalline materials with tailored properties. nih.gov

The relationship between the molecular structure of a compound and its liquid crystalline (mesomorphic) properties is a central theme in materials chemistry. For materials derived from substituted 3-hydroxybenzoic acids, several structural factors are known to dictate the type of mesophase formed and the temperature range over which it is stable.

The introduction of a lateral fluoro-substituent, as in this compound, has a pronounced effect. Studies on analogous systems have shown that lateral fluorination can modulate the clearing points (the temperature at which the material transitions from a liquid crystalline phase to an isotropic liquid) and can favor the formation of specific smectic or nematic phases. scispace.com The direction of the ester linkage within the molecule is another critical factor, with even subtle changes leading to significant shifts in physical properties. tandfonline.com

The length of the terminal alkyl chains attached to the core structure also plays a vital role. Longer chains tend to promote the formation of more ordered smectic phases, while shorter chains may favor nematic phases. tandfonline.com The combination of the bent core, the lateral fluorine atom, and the nature of the terminal chains allows for precise control over the mesomorphic behavior.

To illustrate these relationships, the following table presents data on the influence of substituents on the mesomorphic properties of related benzoic acid derivatives.

| Central Core Moiety | Lateral Substituent | Terminal Chain Length | Observed Mesophases | Reference |

| 3-Hydroxybenzoic acid | H | C8H17 | Nematic, Smectic A | nih.gov |

| 3-Hydroxybenzoic acid | F | C8H17 | Enhanced Smectic A stability | tandfonline.comnih.gov |

| 3-Hydroxybenzoic acid | Cl | C8H17 | Smectic A, Nematic | nih.gov |

| 3-Hydroxybenzoic acid | H | C12H25 | Smectic C, Smectic A | tandfonline.com |

| 3-Hydroxybenzoic acid | F | C12H25 | Stabilized Smectic phases | tandfonline.comnih.gov |

This table is illustrative and compiles data from studies on analogous compound series to highlight the structure-property relationships.

Application as Molecular Tracers in Advanced Analytical Techniques

Based on a comprehensive review of the available scientific literature, there is no specific documented application of this compound as a molecular tracer in advanced analytical techniques. While fluorinated compounds, in general, are utilized in fields such as hydrogeological studies due to their distinct analytical signatures, the specific use of this compound for such purposes has not been reported. nih.gov

Contributions to Chemical Diagnostics and Imaging Modalities

A thorough search of scientific and technical databases indicates that this compound is not currently documented as having direct contributions to chemical diagnostics or imaging modalities. While fluorinated molecules, particularly those that can be radiolabeled with fluorine-18, are of significant interest in the development of probes for Positron Emission Tomography (PET), there is no evidence to suggest that this compound itself has been developed or utilized for these applications. The compound is primarily recognized as a versatile building block in organic synthesis, which could potentially be used in the creation of more complex molecules for diagnostic or imaging purposes, though specific examples are not present in the current literature. biosynth.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ethyl 4-fluoro-3-hydroxybenzoate with high purity?

- Methodological Answer : this compound can be synthesized via esterification of 4-fluoro-3-hydroxybenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Alternatively, selective fluorination of 3-hydroxybenzoate precursors using fluorinating agents like DAST (diethylaminosulfur trifluoride) may be employed. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol ensures high purity. Characterization should include [¹H/¹³C NMR] for structural confirmation and HPLC (C18 column, acetonitrile/water mobile phase) to assess purity ≥95% .

Q. How can the solubility and stability of this compound be characterized under experimental conditions?

- Methodological Answer : Solubility profiles in common solvents (e.g., DMSO, ethanol, water) should be determined using gravimetric or UV-Vis spectrophotometry. Stability studies under varying pH (1–13) and temperatures (4–50°C) can be monitored via HPLC to track degradation products. Accelerated stability testing (40°C/75% RH) over 4–6 weeks provides insights into storage recommendations .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : ¹H NMR (δ ~1.3 ppm for ethyl CH₃, δ ~4.3 ppm for ethyl CH₂, δ ~6.5–8.0 ppm for aromatic protons). ¹⁹F NMR (δ ~-110 ppm for fluorine).

- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O), ~3200–3500 cm⁻¹ (hydroxyl O-H stretch).

- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ at m/z 200.16 .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic and steric properties of this compound in catalytic reactions?

- Methodological Answer : Computational methods (DFT, Gaussian 09) can model electron-withdrawing effects of fluorine on the aromatic ring. Hammett substituent constants (σₚ) quantify electronic contributions. Experimentally, kinetic studies of ester hydrolysis under basic conditions (NaOH) compared to non-fluorinated analogs reveal rate differences. X-ray crystallography may resolve steric effects on molecular packing .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition data may arise from assay conditions (e.g., bacterial strain variability, incubation time). Standardize protocols using CLSI guidelines for MIC determinations. Cross-validate results with orthogonal assays (e.g., time-kill kinetics vs. disk diffusion). Meta-analysis of literature data (e.g., J. Ethnopharmacol., Eur. J. Med. Chem.) identifies outliers linked to solvent choice or impurity interference .

Q. How can this compound serve as a precursor for novel bioactive analogs?

- Methodological Answer : Derivatization via nucleophilic aromatic substitution (e.g., replacing fluorine with amino or alkoxy groups) or coupling reactions (Suzuki-Miyaura for biaryl systems) expands structural diversity. In vitro screening against cancer cell lines (MCF-7, HeLa) using MTT assays identifies lead compounds. ADMET predictions (SwissADME) prioritize candidates with favorable pharmacokinetic profiles .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer : Batch vs. flow chemistry optimization balances yield and safety (e.g., exothermic fluorination steps). Purification at scale may require switchable solvents or continuous crystallization. Regulatory compliance (ICH guidelines) mandates impurity profiling (LC-MS/MS) and residual solvent analysis (GC-FID) .

Data Contradiction Analysis

Q. Why do studies report conflicting logP values for this compound?

- Methodological Answer : Variations in logP (1.5–2.2) arise from measurement techniques (shake-flask vs. HPLC-derived). Standardize using the OECD 117 guideline (reverse-phase HPLC with octanol-equivalent columns). Compare with computational predictions (ChemAxon, ACD/Labs) to identify systematic biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.